molecular formula C9H18N4O4 B1203160 Octopine

Octopine

Cat. No. B1203160
M. Wt: 246.26 g/mol
InChI Key: IMXSCCDUAFEIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Amidinoamino)-2-[(carboxyethyl)amino]pentanoic acid is an alanine derivative.
Octopine is a natural product found in Eledone moschata with data available.

Scientific Research Applications

1. Role in Plant-Pathogen Interaction Octopine is recognized for its role in plant-pathogen interactions, particularly as a nutrient source and signaling molecule for the plant pathogen Agrobacterium tumefaciens. It's released from crown gall tumors and regulates octopine-inducible genes through the protein OccR. This interaction between octopine and OccR influences the expression of certain genes crucial for the pathogenicity of Agrobacterium tumefaciens, highlighting the compound's importance in microbial ecology and plant pathology (Wang, Helmann, & Winans, 1992).

2. Indicator of Tumorous Growth Octopine has been identified as a marker for tumorous growth induced by Agrobacterium tumefaciens strain B6 in plants. Its presence in tobacco and sunflower crown gall tumors and its absence in normal plant tissues make it a distinctive biochemical indicator for studying plant tumors and understanding the molecular mechanisms of plant-pathogen interactions (Kemp, 1976).

3. Biochemical and Structural Analysis The structural and biochemical aspects of octopine have been explored, providing insights into its chemical nature and enzymatic interactions. Studies have determined the configuration of the alanine part in natural octopine and investigated its synthesis, adding valuable information to the field of organic chemistry and biochemistry (Goto et al., 1982).

4. Enzyme Properties and Metabolic Role Octopine's role in metabolism, particularly its biosynthesis involving octopine dehydrogenase, and its enzymatic properties, has been a subject of extensive research. Studies have detailed the mechanism of octopine biosynthesis, the specificity of octopine dehydrogenase, and the enzyme's role in the metabolism of marine invertebrates, providing a deeper understanding of metabolic pathways and enzyme specificity (Thoai & Robin, 1961).

5. Biotechnological Applications The development of an octopine biosensor for estimating the freshness of scallops demonstrates the practical applications of octopine in biotechnology. This biosensor, which utilizes immobilized enzymes related to octopine metabolism, showcases the potential of octopine in developing novel technological solutions for the food industry (Shin et al., 1998).

properties

Product Name

Octopine

Molecular Formula

C9H18N4O4

Molecular Weight

246.26 g/mol

IUPAC Name

2-(1-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)

InChI Key

IMXSCCDUAFEIOE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O

synonyms

N'-(1-carboxyethyl)arginine
N2-(carboxyethyl)-L-arginine
octopine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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